N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, along with a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of 3-chloro-4-methoxyaniline with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final benzamide product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and ultrasonic irradiation has been reported to enhance the efficiency of the synthesis, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, as a COX-1 inhibitor, it binds to the cyclooxygenase-1 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The benzoxazole ring is crucial for its binding affinity and specificity towards the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-methoxyphenyl)benzamide: Shares a similar structure but lacks the benzoxazole ring, which may affect its biological activity and specificity.
N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide: Another benzamide derivative with different substituents, leading to varied chemical and biological properties.
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties, enhancing its interaction with biological targets and its stability under various conditions.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-9-7-14(11-16(18)22)21-24-17-12-15(8-10-19(17)27-21)23-20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFUQHBMGCULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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